molecular formula C9H14N2O B11777960 2-Isobutyl-5-methylpyrimidin-4-ol

2-Isobutyl-5-methylpyrimidin-4-ol

Cat. No.: B11777960
M. Wt: 166.22 g/mol
InChI Key: VZSRPVCUZJXSAR-UHFFFAOYSA-N
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Description

2-Isobutyl-5-methylpyrimidin-4-ol is a pyrimidine derivative with the molecular formula C9H14N2O and a molecular weight of 166.22 g/mol . This compound is part of the pyrimidine family, which is known for its wide range of biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isobutyl-5-methylpyrimidin-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Prins cyclization, which involves the reaction of isoprenol and isovaleraldehyde in the presence of acid catalysts . The reaction conditions, such as the type of catalyst and the presence of water, significantly influence the yield and selectivity of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of solid acid catalysts like iron-modified silica or sulfuric acid. These catalysts facilitate the Prins cyclization process, leading to the formation of the desired pyrimidine derivative with high selectivity and yield .

Chemical Reactions Analysis

Types of Reactions: 2-Isobutyl-5-methylpyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups into the pyrimidine ring .

Scientific Research Applications

2-Isobutyl-5-methylpyrimidin-4-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Isobutyl-5-methylpyrimidin-4-ol involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to inhibit enzymes such as cyclooxygenase (COX), which plays a role in the inflammatory response. By inhibiting COX enzymes, this compound can reduce the production of pro-inflammatory mediators like prostaglandins .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 2-Isobutyl-5-methylpyrimidin-4-ol is unique due to its specific substitution pattern on the pyrimidine ring. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

5-methyl-2-(2-methylpropyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C9H14N2O/c1-6(2)4-8-10-5-7(3)9(12)11-8/h5-6H,4H2,1-3H3,(H,10,11,12)

InChI Key

VZSRPVCUZJXSAR-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(NC1=O)CC(C)C

Origin of Product

United States

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